![molecular formula C13H11BClFO3 B2585399 [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid CAS No. 2096340-14-4](/img/structure/B2585399.png)
[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid
Overview
Description
[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid is a substituted phenylboronic acid derivative characterized by a benzyloxy group at the 3-position, a chlorine atom at the 5-position, and a fluorine atom at the 4-position of the phenyl ring. This compound belongs to a broader class of arylboronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid is as a building block in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between the boron atom of the boronic acid and organic halides or triflates in the presence of a palladium catalyst. The presence of the benzyloxy group, along with chlorine and fluorine substituents, allows for enhanced reactivity and selectivity in synthesizing complex organic molecules, making it invaluable in pharmaceutical development and materials science.
Chemical Reactivity
The compound can undergo various types of reactions:
- Oxidation : The boronic acid group can be oxidized to form phenolic compounds.
- Substitution Reactions : The benzyloxy group can be replaced with other functional groups through nucleophilic substitution.
Medicinal Chemistry
Pharmaceutical Development
Research indicates that this compound has potential therapeutic applications due to its ability to interact with biological targets. Its structural features may enhance pharmacokinetic properties such as absorption and metabolic stability. Studies are ongoing to explore its role as a scaffold for new drug candidates targeting various diseases, including viral infections and cancer .
Inhibitory Activity
The compound has shown promise in inhibiting specific enzymes, making it a candidate for developing enzyme inhibitors. For instance, derivatives of boronic acids have been investigated as inhibitors against proteases involved in viral infections like SARS-CoV-2 and Dengue virus . The selectivity against off-target proteases highlights its potential for therapeutic applications without significant side effects .
Materials Science
Functional Organic Materials
Incorporating this compound into polymers can introduce desirable properties such as electrical conductivity and fluorescence. This capability is essential for developing advanced materials for electronic applications or sensors.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique substitution pattern differentiates it from other benzyloxy- and halogen-substituted phenylboronic acids. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Reactivity :
- The 3-benzyloxy group in the target compound contrasts with 4-benzyloxy analogs (e.g., 4-Benzyloxy-3-fluorophenylboronic acid ), which may exhibit different electronic effects in cross-coupling reactions due to para vs. meta substitution.
- Chlorine at the 5-position introduces steric and electronic effects distinct from methyl or formyl groups in analogs like [3-(Benzyloxy)-5-fluoro-4-methylphenyl]boronic acid .
Biological Activity: Fluorine and chlorine substituents are associated with enhanced metabolic stability and target binding in drug candidates .
Pharmacological Potential
- Protease Inhibition: Boronic acids are known as reversible protease inhibitors (e.g., bortezomib). The chloro and fluoro substituents in the target compound could enhance binding to catalytic serine residues, similar to (4-(Benzyloxy)-2-fluorophenyl)boronic acid .
- Anticancer Activity : Arylboronic acids with halogen substituents, such as 4-Benzyloxy-3-fluorophenylboronic acid, have demonstrated antiproliferative effects in glioblastoma models .
Biological Activity
[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid is a boronic acid derivative that has garnered attention due to its potential therapeutic applications. Its unique structural features, including a benzyloxy group and halogen substituents, contribute to its biological activity, making it a candidate for various medicinal chemistry applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzyloxy Group : Enhances solubility and reactivity.
- Chloro and Fluoro Substituents : These halogens can improve pharmacokinetic properties, such as absorption and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a hallmark of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on proteases, which are crucial in various biological processes. For instance, modifications in the structure have shown varying degrees of inhibition against viral proteases associated with diseases like dengue and Zika virus .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific data on its efficacy against various pathogens remains limited. Comparisons with related boronic acids indicate potential for moderate antibacterial action .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The compound showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 18.76 µg/mL .
Research Findings and Case Studies
Recent investigations into the compound's biological activity have yielded promising results:
- Protease Inhibition Studies : A study highlighted that structural modifications significantly influence the inhibitory activity against SARS-CoV-2 Mpro. Compounds structurally similar to this compound were found to have varying IC50 values, demonstrating the importance of specific substituents in enhancing activity against viral targets .
- Antioxidant Activity : The compound was also evaluated for its antioxidant properties, showing potent free radical scavenging capabilities. This suggests potential applications in formulations aimed at reducing oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar boronic acids is presented below:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
3-Chloro-4-fluorophenylboronic acid | Chlorine and fluorine on phenyl ring | Strong proteasome inhibition |
4-Bromophenylboronic acid | Bromine substituent | Utilized in diverse synthetic applications |
2-Fluorophenylboronic acid | Fluorine on ortho position | Exhibits distinct reactivity patterns |
This compound | Benzyloxy group; chloro and fluoro substituents | Enhanced solubility and reactivity |
Q & A
Q. Basic: What are the critical steps for synthesizing [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid, and how is purity ensured?
Answer:
Synthesis typically involves:
Functionalization of the aromatic ring : Introduce benzyloxy, chloro, and fluoro groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled pH and temperature (e.g., anhydrous conditions at 0–5°C for halogenation) .
Borylation : Employ Miyaura borylation using Pd(dppf)Cl₂ as a catalyst with bis(pinacolato)diboron in THF at 80–90°C .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water.
Purity Validation :
- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns and absence of byproducts .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 310.05) .
- HPLC : ≥97% purity using a C18 column (ACN/water + 0.1% TFA) .
Q. Advanced: How can contradictory crystallographic data for this compound be resolved during structural analysis?
Answer:
Discrepancies in bond lengths/angles (e.g., B–O vs. C–Cl distances) may arise from:
- Twinned crystals : Use SHELXL (SHELX-97) for twin refinement with HKLF5 format and BASF parameter adjustment .
- Disorder in benzyl groups : Apply PART and SUMP instructions in SHELX to model partial occupancy .
- Validation Tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON’s ADDSYM to detect missed symmetry .
Example Workflow :
Collect high-resolution data (d ≤ 0.8 Å).
Refine with SHELXL using Hirshfeld rigid-bond restraint.
Validate via R-factor convergence (<5% Δ between R₁ and wR₂) .
Q. Basic: What spectroscopic techniques are optimal for characterizing this boronic acid’s reactivity?
Answer:
- ¹¹B NMR : Detect boronic acid → boronate ester conversion (δ ~30 ppm for B(OH)₂ → δ ~18 ppm for B(OR)₂) .
- IR Spectroscopy : Monitor B–O stretching (1340–1310 cm⁻¹) and O–H bending (950 cm⁻¹) to track hydrolysis stability .
- UV-Vis : Quantify Suzuki-Miyaura coupling efficiency via λₐᵦₛ shifts (e.g., 270 nm for aryl boronate intermediates) .
Q. Advanced: How does the electronic effect of the chloro/fluoro substituents influence Suzuki-Miyaura coupling efficiency?
Answer:
The electron-withdrawing Cl and F groups:
- Reduce electron density at the boron center, slowing transmetalation but improving oxidative addition with Pd⁰ .
- Optimized Conditions :
Troubleshooting Low Yields :
- Add molecular sieves to sequester water (prevents boronic acid protodeboronation) .
- Use microwave-assisted heating (100°C, 10 min) for sterically hindered partners .
Q. Basic: What are the storage and handling protocols to prevent degradation?
Answer:
- Storage : Under argon at –20°C in amber vials (light-sensitive). Desiccate with silica gel to prevent hydrolysis .
- Stability Tests :
Q. Advanced: How can computational modeling predict this compound’s binding affinity in enzyme inhibition studies?
Answer:
- Docking Simulations : Use AutoDock Vina with PDB enzymes (e.g., β-lactamase) to model B–O interactions with catalytic serine .
- MD Simulations (GROMACS) : Assess binding stability (RMSD <2.0 Å over 100 ns) .
- QSAR : Correlate Hammett σₚ values (Cl: +0.23, F: +0.06) with IC₅₀ trends .
Experimental Validation :
- SPR Biosensing : Measure Kd (e.g., 2.3 µM for thrombin inhibition) .
- ITC : Confirm ΔH and ΔS of binding (e.g., –45 kJ/mol for boronate–diol complexation) .
Q. Basic: What are the documented applications in medicinal chemistry?
Answer:
- Protease Inhibition : Acts as a transition-state analog for serine hydrolases (e.g., HIV-1 protease) .
- Antimicrobial Scaffolds : Functionalized via Suzuki coupling to generate fluoroquinolone hybrids (MIC: 4 µg/mL vs. S. aureus) .
- PET Tracers : ¹⁸F-labeled derivatives for amyloid-β imaging .
Q. Advanced: How to address discrepancies in reported reaction yields for its derivatives?
Answer:
Case Study : Suzuki coupling yields range from 35% (microwave) to 85% (thermal):
Statistical Analysis :
- DOE (Design of Experiments) identifies temperature as critical (p <0.05) vs. base type .
Q. Basic: What safety precautions are mandated during synthesis?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (boronic acids irritate mucous membranes) .
- Ventilation : Use fume hoods during Pd-catalyzed steps (volatile byproducts) .
- Spill Protocol : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste .
Q. Advanced: How to optimize regioselectivity in electrophilic substitution reactions?
Answer:
Directing Effects :
- Benzyloxy group : Para-directing but deactivates via resonance .
- Chloro/Fluoro : Meta-directing (stronger σ-donors than benzyloxy).
Optimization Strategy :
Properties
IUPAC Name |
(3-chloro-4-fluoro-5-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(13(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHRCGDOSEYSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCC2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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